molecular formula C13H18HgNO6 B10761159 Mersalyl acid CAS No. 879642-25-8

Mersalyl acid

Cat. No.: B10761159
CAS No.: 879642-25-8
M. Wt: 484.88 g/mol
InChI Key: GCUOGPZRDRUOAP-UHFFFAOYSA-N
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Chemical Reactions Analysis

Mersalyl undergoes various chemical reactions, including:

Common reagents used in these reactions include mercuric acetate for synthesis and thiol-containing compounds for complex formation. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Mersalyl has been used in various scientific research applications, including:

Properties

IUPAC Name

[3-[[2-(carboxymethoxy)benzoyl]amino]-2-methoxypropyl]mercury;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16NO5.Hg.H2O/c1-9(18-2)7-14-13(17)10-5-3-4-6-11(10)19-8-12(15)16;;/h3-6,9H,1,7-8H2,2H3,(H,14,17)(H,15,16);;1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCUOGPZRDRUOAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CNC(=O)C1=CC=CC=C1OCC(=O)O)C[Hg].O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18HgNO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101334269
Record name {3-[2-(Carboxymethoxy)benzamido]-2-methoxypropyl}(hydroxy)mercury
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Molecular Weight

484.88 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

White odorless solid; Slightly hygroscopic; [Merck Index] White powder; [Sigma-Aldrich MSDS]
Record name Mersalyl acid
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Solubility

partially miscible in water
Record name Mersalyl
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09338
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Mechanism of Action

Mersalyl is a mercurial diuretic which acts on the renal tubules, increasing the excretion of sodium and chloride, in approximately equal amounts, and of water. As a result, blood pressure and edema is markedly decreased. High-affinity binding of the divalent mercuric ion to thiol or sulfhydryl groups of proteins is believed to be the major mechanism for the activity of mercury. Through alterations in intracellular thiol status, mercury can promote oxidative stress, lipid peroxidation, mitochondrial dysfunction, and changes in heme metabolism. Mercury is known to bind to microsomal and mitochondrial enzymes, resulting in cell injury and death. For example, mercury is known to inhibit aquaporins, halting water flow across the cell membrane. It also inhibits the protein LCK, which causes decreased T-cell signaling and immune system depression. Mercury is also believed to inhibit neuronal excitability by acting on the postsynaptic neuronal membrane. It also affects the nervous system by inhibiting protein kinase C and alkaline phosphatase, which impairs brain microvascular formation and function, as well as alters the blood-brain barrier. Organic mercury exhibits developmental effects by binding to tubulin, which prevents microtubule assembly and causes mitotic inhibition. In addition, mercury produces an autoimmune response, likely by modification of major histocompatibility complex (MHC) class II molecules, self-peptides, T-cell receptors, or cell-surface adhesion molecules.
Record name Mersalyl
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09338
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CAS No.

486-67-9, 879642-25-8, 492-18-2
Record name Mersalyl
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09338
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name {3-[2-(Carboxymethoxy)benzamido]-2-methoxypropyl}(hydroxy)mercury
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Mersalyl
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Record name Mersalyl acid
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